molecular formula C12H6F20O2 B069191 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol CAS No. 183162-43-8

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol

Cat. No.: B069191
CAS No.: 183162-43-8
M. Wt: 562.14 g/mol
InChI Key: MBKZIVRAOJBYDI-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol is a highly fluorinated compound characterized by its extensive fluorine substitution. This compound is notable for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol typically involves multi-step organic reactions. One common method includes the fluorination of dodecane derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride. The process often requires controlled conditions to ensure selective fluorination and to avoid over-fluorination or degradation of the compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to manage the exothermic nature of fluorination reactions. The use of specialized equipment to handle fluorine gas safely and efficiently is crucial. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product with high purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, although the extensive fluorination typically renders it resistant to many common oxidizing agents.

    Reduction: Reduction reactions are less common due to the stability imparted by the fluorine atoms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products:

    Oxidation: Potential formation of carboxylic acids or ketones.

    Substitution: Formation of ethers, esters, or amides depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing highly fluorinated polymers and materials with unique surface properties.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Medicine: Explored for use in imaging agents and contrast media in medical diagnostics.

    Industry: Utilized in the production of non-stick coatings, lubricants, and surfactants due to its hydrophobic nature.

Mechanism of Action

The compound exerts its effects primarily through its fluorinated structure, which imparts high stability and resistance to degradation. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. In biological systems, its hydrophobicity allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.

Comparison with Similar Compounds

    Perfluorodecalin: Another highly fluorinated compound used in similar applications, particularly in oxygen transport and medical imaging.

    Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings, though it has raised environmental and health concerns.

Uniqueness: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol is unique due to its dual hydroxyl groups, which provide additional functionalization options compared to fully fluorinated compounds like perfluorodecalin. This makes it more versatile for chemical modifications and applications in various fields.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecane-1,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F20O2/c13-3(14,1-33)5(17,18)7(21,22)9(25,26)11(29,30)12(31,32)10(27,28)8(23,24)6(19,20)4(15,16)2-34/h33-34H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKZIVRAOJBYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379812
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecane-1,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183162-43-8
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecane-1,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 183162-43-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol
Reactant of Route 2
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol
Reactant of Route 3
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol
Reactant of Route 4
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol
Reactant of Route 5
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol
Reactant of Route 6
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluorododecane-1,12-diol

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